Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
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Overview
Description
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioxo group: This step often involves the use of sulfur-containing reagents under controlled conditions.
Substitution reactions: To introduce the ethoxy and methyl groups, specific reagents and catalysts are used.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
- Tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
Uniqueness
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone is unique due to the specific substitution pattern on the phenyl ring. This can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
88655-34-9 |
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Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[2-(4-ethoxy-3-methylphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-3-19-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)20/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,20) |
InChI Key |
WUNAWOZTSWKQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=S)C |
Origin of Product |
United States |
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